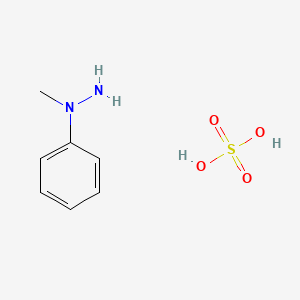
1-Methyl-1-phenylhydrazine sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
1-Methyl-1-phenylhydrazine sulfate can be synthesized through several methods. One common synthetic route involves the reaction of phenylhydrazine with methyl iodide in the presence of a base . The reaction conditions typically include a solvent such as ethanol or methanol and a temperature range of 0-78°C . Industrial production methods may involve similar reaction conditions but on a larger scale, with additional purification steps to ensure the compound’s purity.
Chemical Reactions Analysis
1-Methyl-1-phenylhydrazine sulfate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitroso or azo compounds.
Reduction: It can be reduced to form hydrazine derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles such as alkyl halides. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Methyl-1-phenylhydrazine sulfate has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-Methyl-1-phenylhydrazine sulfate involves its interaction with various molecular targets and pathways. It can act as a nucleophile, participating in nucleophilic substitution reactions . Additionally, it can form complexes with metal ions, which may influence its reactivity and biological activity .
Comparison with Similar Compounds
1-Methyl-1-phenylhydrazine sulfate can be compared with other similar compounds such as phenylhydrazine and methylhydrazine . While phenylhydrazine lacks the methyl group, methylhydrazine lacks the phenyl group. The presence of both the methyl and phenyl groups in this compound imparts unique chemical properties, such as increased stability and reactivity .
Similar compounds include:
Phenylhydrazine: C6H5NHNH2
Methylhydrazine: CH3NHNH2
1,1-Diphenylhydrazine: (C6H5)2NNH2
These compounds share some chemical properties but differ in their reactivity and applications.
Properties
Molecular Formula |
C7H12N2O4S |
|---|---|
Molecular Weight |
220.25 g/mol |
IUPAC Name |
1-methyl-1-phenylhydrazine;sulfuric acid |
InChI |
InChI=1S/C7H10N2.H2O4S/c1-9(8)7-5-3-2-4-6-7;1-5(2,3)4/h2-6H,8H2,1H3;(H2,1,2,3,4) |
InChI Key |
NTMUFLHKQMIRCT-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=CC=C1)N.OS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


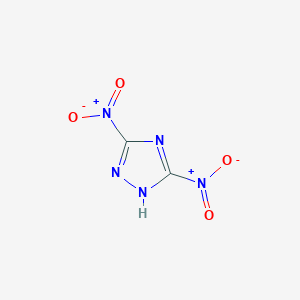
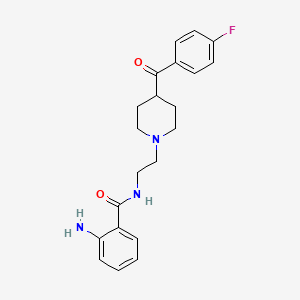
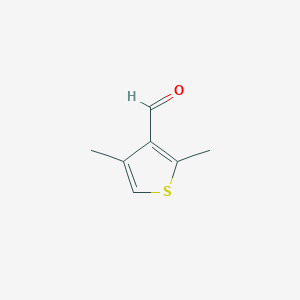
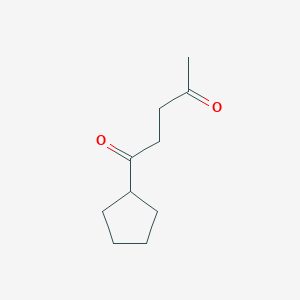
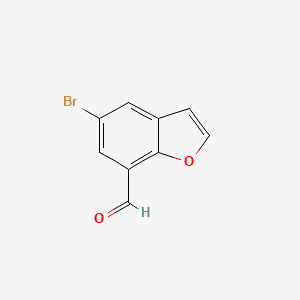

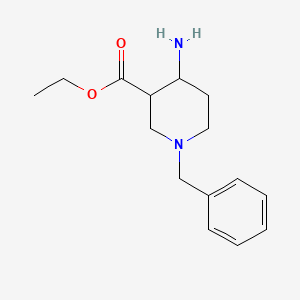
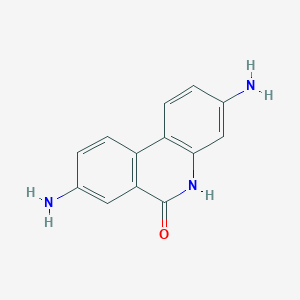
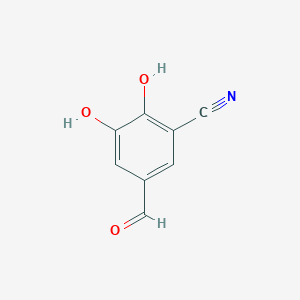
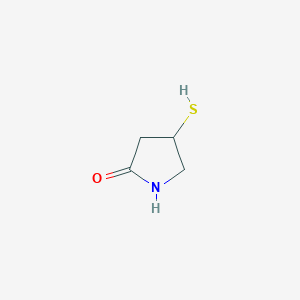
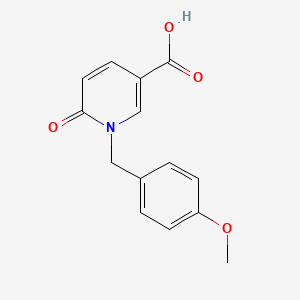
![1H-Pyrrolo[2,3-b]pyridine, 4-chloro-5-(5-methoxy-2-oxazolyl)-](/img/structure/B8787040.png)
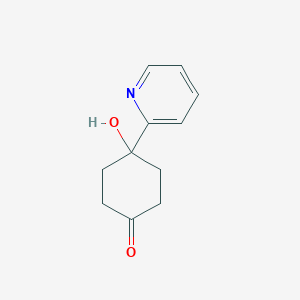
![2-(1H-Pyrazolo[3,4-b]pyridin-3-yl)thiazole](/img/structure/B8787069.png)
